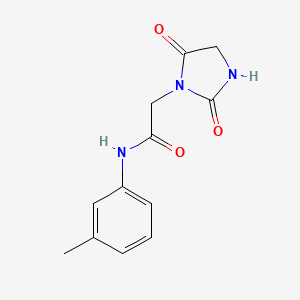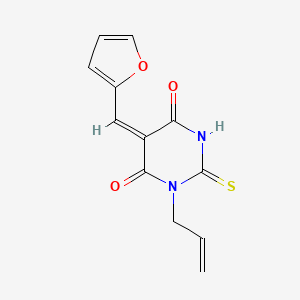
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide
Descripción general
Descripción
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide, also known as DIA, is a chemical compound that belongs to the class of imidazolidinones. It is widely used in scientific research due to its unique properties, including its ability to act as a potent antibacterial and antifungal agent.
Aplicaciones Científicas De Investigación
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. Additionally, this compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide involves the inhibition of bacterial and fungal cell wall synthesis. It does this by targeting the enzymes responsible for the formation of peptidoglycan and chitin, which are essential components of the cell wall. This leads to the disruption of the cell wall structure and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has also been found to have low immunogenicity, making it a promising candidate for therapeutic applications. Additionally, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide is its broad spectrum of activity against bacteria and fungi. This makes it a useful tool for researchers studying infectious diseases. Additionally, its low toxicity and immunogenicity make it a safe choice for in vivo experiments. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several potential future directions for research on 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and activity against specific bacterial and fungal strains. Additionally, research on the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases is ongoing. Finally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other compounds in complex biological systems.
In conclusion, this compound is a versatile compound with a wide range of scientific research applications. Its unique properties, including its antibacterial and antifungal activity, low toxicity, and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Ongoing research on the synthesis, mechanism of action, and future directions of this compound will undoubtedly lead to new discoveries and potential applications in the field of science.
Propiedades
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-2-4-9(5-8)14-10(16)7-15-11(17)6-13-12(15)18/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDTVFKDZKQZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4791541.png)

![6-(4-chlorobenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4791546.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B4791553.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4791587.png)
![6-(2-furyl)-N-(5-methyl-2-pyridinyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791590.png)
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzamide](/img/structure/B4791592.png)
![2-[4-(dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4791596.png)
![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-7-methyl-2,1,3-benzothiadiazole](/img/structure/B4791631.png)
